2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a fused ring structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol typically involves the reaction of 2-methylbenzimidazole with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron halides in the presence of a base to facilitate the formation of the boron-heterocycle. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process, making it feasible for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound. These products can be further utilized in organic synthesis and materials science applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is explored for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol involves its interaction with molecular targets through its boron atom. The boron atom can form coordinate bonds with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol, it shares a similar core structure but lacks the boron atom.
Boron-containing heterocycles: Compounds like boronic acids and borate esters share the boron atom but differ in their ring structures and reactivity.
Uniqueness
This compound is unique due to its fused ring structure containing a boron atom, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to medicinal chemistry .
Eigenschaften
CAS-Nummer |
89291-19-0 |
---|---|
Molekularformel |
C8H10BNO |
Molekulargewicht |
146.98 g/mol |
IUPAC-Name |
1-hydroxy-2-methyl-3H-2,1-benzazaborole |
InChI |
InChI=1S/C8H10BNO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
GBLOHDSIUBNPMK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2CN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.